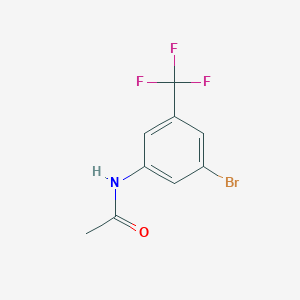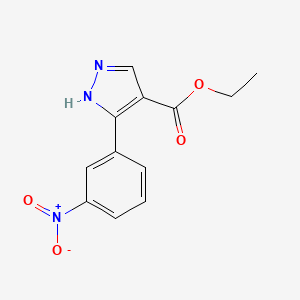
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as (2-chloro-α,α-dimethylbenzyl)acetylene, is a synthetic organic compound that has been extensively studied due to its wide range of applications. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has also been used in the synthesis of various polymers, such as polycarbonates, polyurethanes, and polyesters. In addition, it has been used as a reagent in the synthesis of several pharmaceuticals, including anticonvulsants, anti-inflammatory drugs, and antineoplastics.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied due to its wide range of applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antineoplastics. In addition, the compound has been used as a starting material in the synthesis of several polymers, such as polycarbonates, polyurethanes, and polyesters. Furthermore, the compound has been studied for its potential use in the synthesis of novel materials, such as ionic liquids, and for its potential use in the synthesis of organic light emitting diodes.
Mechanism of Action
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its mechanism of action in the synthesis of various compounds. The compound can act as an electrophile in nucleophilic substitution reactions, allowing for the formation of a variety of organic compounds. Additionally, the compound can act as a nucleophile in electrophilic substitution reactions, allowing for the formation of a variety of organic compounds. Furthermore, the compound can act as a catalyst in the formation of a variety of organic compounds, such as polymers and pharmaceuticals.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. The compound has been found to be non-toxic and non-mutagenic, and has been found to have no significant effect on the growth or development of mammalian cells. Additionally, the compound has been found to have no significant effect on the metabolism of mammalian cells. Furthermore, the compound has been found to have no significant effect on the reproductive system of mammalian cells.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One advantage of the compound is its low cost and availability. Additionally, the compound is relatively stable and has a wide range of applications. Furthermore, the compound can be synthesized via a variety of methods and can be used as a reagent in the synthesis of various organic compounds. However, the compound can be toxic and can cause irritation to the skin and eyes. Additionally, the compound is flammable and should be handled with caution.
Future Directions
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of potential applications and future directions. One potential direction is the use of the compound in the synthesis of novel materials, such as ionic liquids. Additionally, the compound could be used in the synthesis of organic light emitting diodes. Furthermore, the compound could be used in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, the compound could be used in the synthesis of polymers, such as polycarbonates, polyurethanes, and polyesters. Finally, the compound could be used in the synthesis of catalysts for organic reactions.
Synthesis Methods
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized via a variety of methods. One such method is the reaction of 2-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. Another method is the reaction of 2-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base, such as potassium hydroxide, to form the desired product. Additionally, the compound can also be synthesized via the reaction of 2-chlorobenzoyl chloride with 4-methylbenzyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product.
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSEZSOZPSSRJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)


![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)


![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)






